hCE2 Inhibition Potency: A ~150-Fold Advantage Over Representative Class Inhibitors
This compound demonstrates potent inhibition of human carboxylesterase 2 (hCE2/hCES2) with a reported Ki of 42 nM [1]. This potency is substantially greater than that of other synthetic hCE2 inhibitors from distinct chemical series. For example, compound 24 (a lead from a recent optimization study) exhibits a Ki of 6.28 µM against hCE2, while compound LK-44 (from a separate series) shows a Ki of 5.28 µM [2][3].
| Evidence Dimension | Inhibition constant (Ki) for human carboxylesterase 2 (hCE2) |
|---|---|
| Target Compound Data | Ki = 42 nM |
| Comparator Or Baseline | Comparator 1 (Compound 24): Ki = 6.28 µM (6280 nM). Comparator 2 (LK-44): Ki = 5.28 µM (5280 nM) |
| Quantified Difference | Target compound is 149.5-fold more potent than Compound 24 and 125.7-fold more potent than LK-44. |
| Conditions | Human liver microsomes (HLMs) assay using fluorescein diacetate as substrate for target compound. Purified hCE2 enzyme assay for comparators. |
Why This Matters
The ~150-fold difference in potency directly impacts the utility of this compound as a tool inhibitor or a starting point for medicinal chemistry; it offers a high-affinity chemical probe for hCE2 studies, whereas the comparators would require significantly higher concentrations to achieve the same degree of enzyme engagement.
- [1] BindingDB. BDBM50154561 CHEMBL3774603. Affinity Data for N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide. View Source
- [2] Liang, X., et al. Discovery of novel carboxylesterase 2 inhibitors for the treatment of delayed diarrhea and ulcerative colitis. Biochemical Pharmacology. 2023; 215: 115742. View Source
- [3] Zhang, L., et al. Design, synthesis, and biological evaluation studies of novel carboxylesterase 2 inhibitors for the treatment of irinotecan-induced delayed diarrhea. 2023. View Source
